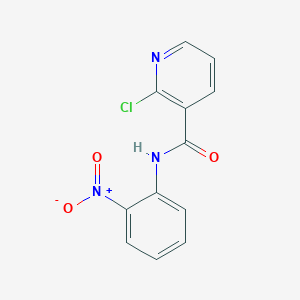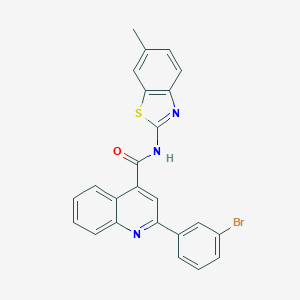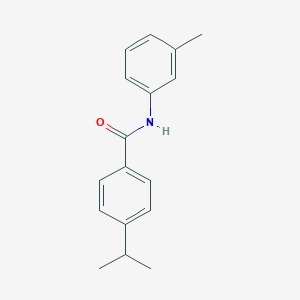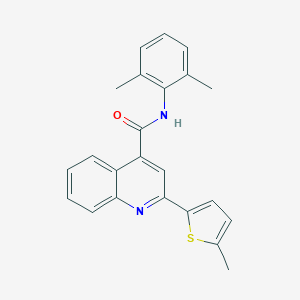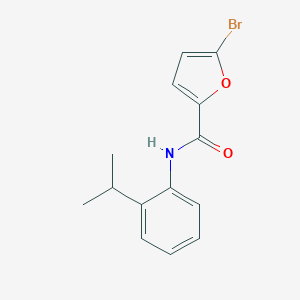
5-bromo-N-(2-isopropylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-isopropylphenyl)-2-furamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various studies, making it an important topic of research in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(2-isopropylphenyl)-2-furamide is not fully understood. However, studies have shown that the compound acts on various receptors in the body, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid type 1 (TRPV1) receptor. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Studies have shown that 5-bromo-N-(2-isopropylphenyl)-2-furamide has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the development of new analgesic drugs. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models, making it a potential candidate for the development of new antitumor agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N-(2-isopropylphenyl)-2-furamide in lab experiments is its high yield in the synthesis process. This makes it an efficient and cost-effective compound to produce. However, one of the limitations of using the compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects on the body.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(2-isopropylphenyl)-2-furamide. One direction is to further investigate its potential as an anti-inflammatory agent and analgesic. Another direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that can fully elucidate its effects on the body.
Conclusion
In conclusion, 5-bromo-N-(2-isopropylphenyl)-2-furamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential use as an anti-inflammatory agent, antitumor agent, and analgesic makes it an important topic of research in the field of biochemistry and pharmacology. Further research is needed to fully understand its mechanism of action and to investigate its potential use in treating various diseases and disorders.
Synthesemethoden
The synthesis of 5-bromo-N-(2-isopropylphenyl)-2-furamide involves the reaction of 2-isopropylphenylboronic acid with 5-bromo-2-furoic acid chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires careful temperature control to ensure the formation of the desired product. The yield of the synthesis process is typically high, making it an efficient method for producing 5-bromo-N-(2-isopropylphenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(2-isopropylphenyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. The compound has shown promising results in various studies, including its potential as an anti-inflammatory agent, antitumor agent, and analgesic. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
314055-67-9 |
|---|---|
Produktname |
5-bromo-N-(2-isopropylphenyl)-2-furamide |
Molekularformel |
C14H14BrNO2 |
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
5-bromo-N-(2-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14BrNO2/c1-9(2)10-5-3-4-6-11(10)16-14(17)12-7-8-13(15)18-12/h3-9H,1-2H3,(H,16,17) |
InChI-Schlüssel |
QDDAZUOOEGOEBU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



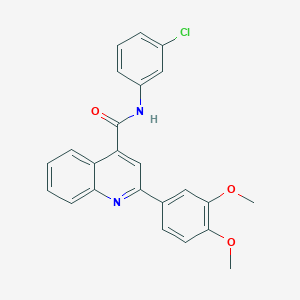
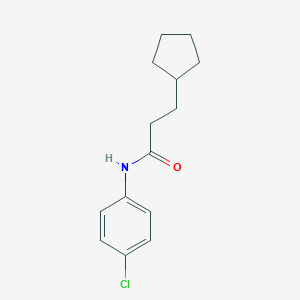
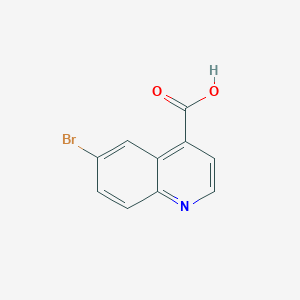
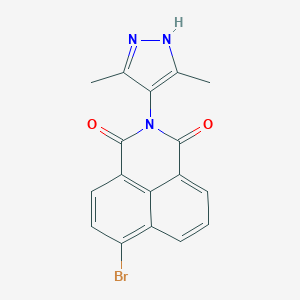
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
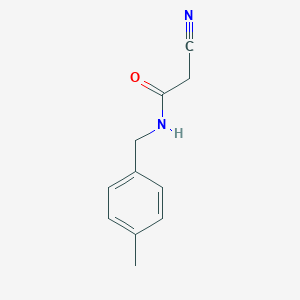
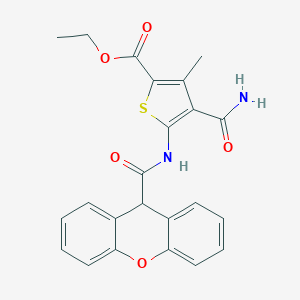
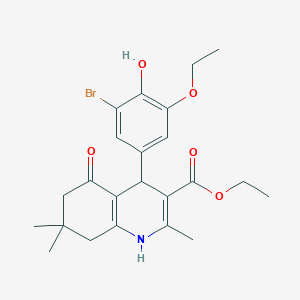
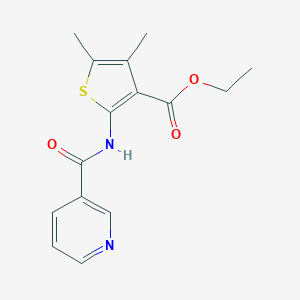
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
